2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
The compound 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide features a multifunctional structure:
- Acetamide backbone: Central to the molecule, providing hydrogen-bonding capacity via the amide group.
- Tetrahydro-2H-pyran (THP) core: A six-membered oxygen-containing ring substituted at position 4 with a 2-methoxyphenyl group. The THP moiety contributes to conformational rigidity.
- N-Substituent: A methyl group bridges the THP’s 4-position to the acetamide’s nitrogen, creating a sterically demanding environment.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-25-20-10-6-5-9-19(20)22(11-13-26-14-12-22)17-23-21(24)16-27-15-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBFMYWVXOIWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to obtain benzylthiol.
Introduction of the methoxyphenyl group: This step involves the reaction of 2-methoxyphenylboronic acid with a suitable halide under Suzuki coupling conditions.
Formation of the tetrahydropyran ring: This can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Final assembly: The final step involves the coupling of the benzylthio group, the methoxyphenyl group, and the tetrahydropyran ring with acetamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using flow microreactor systems for efficiency and sustainability .
Chemical Reactions Analysis
Hydrolysis Reactions
Key functional groups undergo hydrolysis under specific conditions:
-
Acetamide Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide bond, yielding 2-(benzylthio)acetic acid and N-((4-(2-methoxyphenyl)THP-4-yl)methyl)amine . This reaction is critical for prodrug activation . -
THP Ring Opening :
The tetrahydro-2H-pyran ether undergoes acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) to form a diol intermediate, which may further react .
| Substrate | Conditions | Product(s) | Reference |
|---|---|---|---|
| Acetamide group | 6M HCl, reflux, 12h | 2-(Benzylthio)acetic acid + amine | |
| THP ether | H₂SO₄ (1M), 80°C, 6h | 4-(2-Methoxyphenyl)pentane-1,5-diol |
Reductive Cleavage
The benzylthio group is susceptible to reductive cleavage:
-
Mo(CO)₆/H₂O System :
Molybdenum hexacarbonyl in aqueous media selectively cleaves the C–S bond, generating 2-mercaptoacetic acid and benzyl alcohol as byproducts . This method preserves the THP and methoxyphenyl groups.
| Reagent System | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Mo(CO)₆, H₂O | CH₃CN, 60°C, 4h | C–S bond | 87 |
Electrophilic Substitution
The 2-methoxyphenyl group directs electrophilic attacks:
-
Nitration :
Concentrated HNO₃/H₂SO₄ nitrates the aromatic ring at the para position relative to the methoxy group, yielding a nitro derivative . -
Demethylation :
BBr₃ in DCM removes the methoxy group, forming a phenolic –OH group .
| Reaction | Reagents | Position/Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-methoxyphenyl | |
| Demethylation | BBr₃, DCM, −78°C | 2-Hydroxyphenyl |
Stability Under Oxidative Conditions
The benzylthio group oxidizes readily:
-
H₂O₂/CH₃COOH :
Forms 2-(benzylsulfinyl)acetamide (sulfoxide) or 2-(benzylsulfonyl)acetamide (sulfone), depending on reaction time and temperature .
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2h | Sulfoxide | |
| H₂O₂ (excess) | CH₃COOH, 50°C, 6h | Sulfone |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including:
- Reagent in Organic Synthesis : The compound can act as a reagent in reactions such as nucleophilic substitutions and couplings, facilitating the formation of new chemical bonds.
- Synthesis of Derivatives : Researchers can modify the compound to create derivatives with potentially enhanced properties or activities.
Biology
The biological applications of this compound are particularly promising:
- Biochemical Probes : It may function as a biochemical probe for studying enzyme mechanisms. The benzylthio group can interact with thiol-containing enzymes, providing insights into their catalytic mechanisms.
- Ligand for Receptor Binding Studies : The methoxyphenyl group may enable binding to specific receptors, aiding in the exploration of receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is under investigation:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
- Anticancer Activity : There is growing interest in evaluating its anticancer properties. Compounds with similar structures have shown selective cytotoxicity against cancer cell lines while sparing normal cells .
Data Table: Summary of Research Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a reagent; facilitates new bond formation |
| Biology | Biochemical probe | Interacts with thiol enzymes; aids enzyme studies |
| Receptor binding | Potential ligand for specific receptors | |
| Medicine | Anti-inflammatory | Exhibits potential anti-inflammatory effects |
| Anticancer activity | Shows selective cytotoxicity against cancer cells |
Case Study 1: Anticancer Activity
A study investigated the effects of structurally similar compounds on various cancer cell lines. Results indicated that compounds with similar functional groups demonstrated significant cytotoxicity against breast cancer cells while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Interaction
Research focused on the interaction between the benzylthio group and thiol-containing enzymes. The study demonstrated that derivatives of this compound could inhibit enzyme activity, providing insights into potential therapeutic applications in diseases where these enzymes are overactive.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the methoxyphenyl group could bind to aromatic residues in proteins. The tetrahydropyran ring may provide structural stability and enhance binding affinity. The exact pathways and molecular targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound is compared to two analogs from the provided evidence (Table 1):
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight for the target compound are inferred from structural analysis.
Key Observations :
Substituent Effects on Lipophilicity: The benzylthio group in the target compound increases lipophilicity compared to Analog 1’s polar 3-methoxy-4-propoxyphenyl group.
Pharmacological Implications :
Biological Activity
The compound 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₂₃H₃₃N₃OS
- Molecular Weight : 397.59 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing thioether groups can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : The presence of a benzylthio group may interact with enzymes such as tyrosinase, which is involved in melanin production, indicating potential applications in treating hyperpigmentation disorders .
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For example, benzothiazole derivatives have demonstrated activity against various bacterial strains, suggesting that the benzylthio moiety may enhance antimicrobial efficacy .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on structurally similar compounds indicates that they can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, certain derivatives have been shown to interact with the Bcl-2 protein family, which plays a crucial role in regulating apoptosis .
Study 1: Enzyme Inhibition
A study investigating the inhibition of tyrosinase by related compounds found that specific structural modifications significantly enhanced inhibitory activity. The presence of hydroxyl groups on the phenyl ring was particularly effective in increasing binding affinity to the enzyme's active site .
Study 2: Antimicrobial Efficacy
In vitro tests on benzothiazole derivatives indicated that compounds with a similar thiol structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting therapeutic potential .
Study 3: Cytotoxicity Against Cancer Cell Lines
Research on analogs of the compound revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated significant potency, with some compounds demonstrating lower values than standard chemotherapeutics like doxorubicin .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
